molecular formula C8H6BrClO3 B2951167 3-Bromo-5-chloro-4-methoxybenzoic acid CAS No. 1092308-33-2

3-Bromo-5-chloro-4-methoxybenzoic acid

Cat. No.: B2951167
CAS No.: 1092308-33-2
M. Wt: 265.49
InChI Key: AHAWEUPOHFLFIA-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-methoxybenzoic acid typically involves the bromination and chlorination of 4-methoxybenzoic acid. The process can be summarized as follows:

    Bromination: 4-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position relative to the methoxy group.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the ortho position relative to the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a hydroxyl group.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.

    Oxidation Products: 3-Bromo-5-chloro-4-carboxybenzoic acid.

    Reduction Products: 3-Bromo-5-chloro-4-hydroxybenzoic acid.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-4-methoxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic acids on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-methoxybenzoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:

    Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active site residues, inhibiting enzyme activity.

    Receptor Binding: The aromatic ring and halogen substituents can interact with receptor sites, modulating biological responses.

    Pathway Modulation: The compound can affect metabolic pathways by altering the activity of key enzymes or transporters.

Comparison with Similar Compounds

    3-Bromo-4-methoxybenzoic acid: Lacks the chlorine substituent, resulting in different reactivity and properties.

    5-Chloro-4-methoxybenzoic acid: Lacks the bromine substituent, affecting its chemical behavior.

    3-Bromo-5-chloro-4-hydroxybenzoic acid:

Uniqueness: 3-Bromo-5-chloro-4-methoxybenzoic acid is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-5-chloro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAWEUPOHFLFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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